

An In-depth Technical Guide to the Synthesis of 1,1,2-Tribromopropane

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Compound of Interest

Compound Name: 1,1,2-Tribromopropane

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This technical guide provides a detailed overview of the potential synthesis pathways for **1,1,2-tribromopropane** (CAS RN: 14602-62-1), a halogenated propane derivative.[1][2] Due to the limited availability of direct experimental procedures for this specific isomer in published literature, this document outlines a plausible and chemically sound synthetic route based on established reaction mechanisms, primarily focusing on the free-radical addition of bromoform to vinyl bromide. Physical and spectroscopic data for the target compound are also presented to aid in its identification and characterization.

Physical and Chemical Properties

1,1,2-Tribromopropane is a tribrominated alkane with the molecular formula $C_3H_5Br_3$ and a molecular weight of approximately 280.78 g/mol .[1]

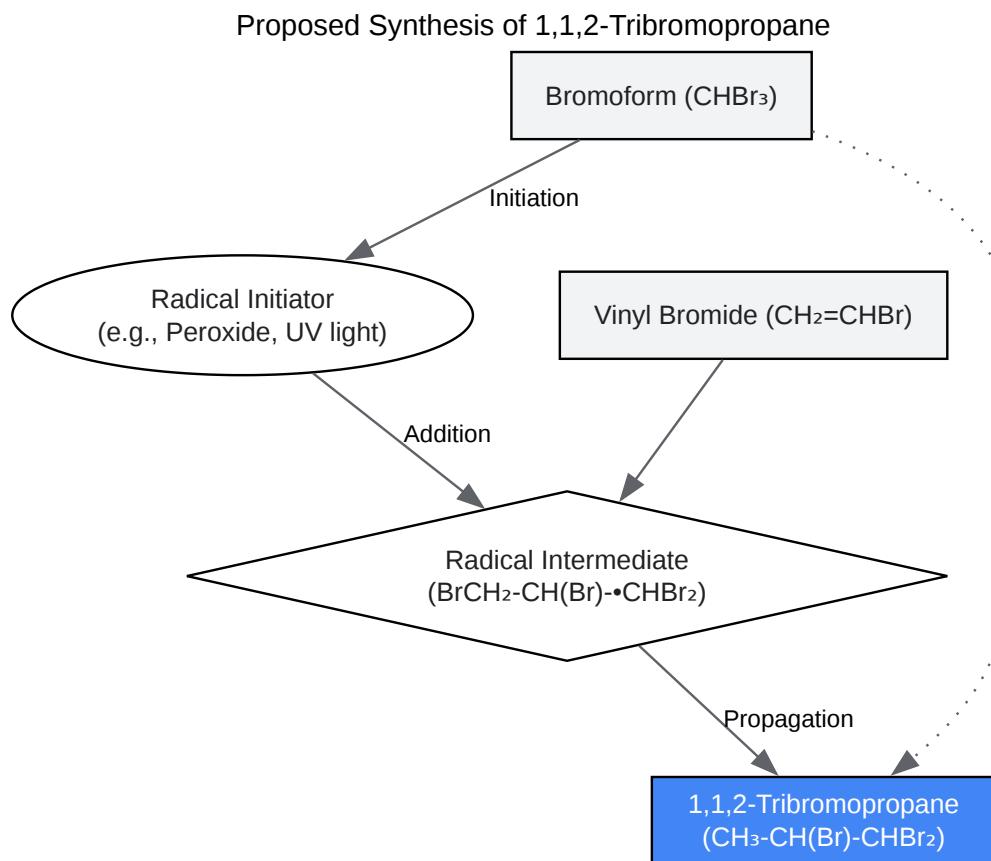
Table 1: Physical and Chemical Properties of **1,1,2-Tribromopropane**

Property	Value	Reference
IUPAC Name	1,1,2-tribromopropane	[1]
CAS Number	14602-62-1	[1] [2]
Molecular Formula	C ₃ H ₅ Br ₃	[1] [2]
Molecular Weight	280.78 g/mol	[1]
SMILES	CC(C(Br)Br)Br	[1]
InChI Key	ZLOLQHBVMYXNHX-UHFFFAOYSA-N	[1] [2]

Proposed Synthesis Pathway: Free-Radical Addition of Bromoform to Vinyl Bromide

The most chemically viable approach for the synthesis of **1,1,2-tribromopropane** is the free-radical addition of bromoform (tribromomethane) to vinyl bromide (bromoethene). This reaction is analogous to the well-documented free-radical additions of polyhalogenated alkanes to alkenes.[\[3\]](#)[\[4\]](#) The reaction proceeds via a radical chain mechanism, typically initiated by peroxides or UV light.

The anti-Markovnikov regioselectivity of this radical addition is a key feature, where the dibromomethyl radical ($\cdot\text{CHBr}_2$) adds to the less substituted carbon of the vinyl bromide double bond. This is followed by abstraction of a bromine atom from another molecule of bromoform to yield the final product and propagate the radical chain.



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Caption: Proposed free-radical synthesis of **1,1,2-tribromopropane**.

Experimental Protocols

While a specific, validated protocol for the synthesis of **1,1,2-tribromopropane** is not readily available in the literature, the following procedure is proposed based on analogous free-radical addition reactions.

Proposed Protocol: Peroxide-Initiated Addition of Bromoform to Vinyl Bromide

Materials:

- Bromoform (CHBr_3)
- Vinyl bromide ($\text{CH}_2=\text{CHBr}$)
- Benzoyl peroxide (initiator)
- Anhydrous, inert solvent (e.g., carbon tetrachloride or cyclohexane)
- Apparatus for reflux with inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

- Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The system should be thoroughly dried and purged with an inert gas.
- Charging the Flask: The flask is charged with bromoform and the inert solvent.
- Initiation: A catalytic amount of benzoyl peroxide is added to the flask. The mixture is heated to reflux (the boiling point will depend on the solvent used) to initiate the formation of radicals.
- Addition of Alkene: Vinyl bromide, dissolved in the same inert solvent, is added dropwise from the dropping funnel to the refluxing mixture over a period of several hours. A slow addition rate is crucial to minimize polymerization of the vinyl bromide.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the product.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed with a solution of sodium bisulfite to remove any unreacted bromine radicals and subsequently with water and brine.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The

crude product can then be purified by fractional distillation under vacuum to isolate **1,1,2-tribromopropane**.

Quantitative Data

Due to the lack of specific literature, the following quantitative data is hypothetical and based on typical yields for similar free-radical addition reactions.

Table 2: Hypothetical Reaction Parameters for the Synthesis of **1,1,2-Tribromopropane**

Parameter	Value	Notes
Reactants		
Bromoform	1.2 eq.	
Vinyl Bromide	1.0 eq.	
Benzoyl Peroxide	0.05 eq.	
Reaction Conditions		
Solvent	Cyclohexane	
Temperature	Reflux (approx. 80°C)	
Reaction Time	6-8 hours	
Yield		
Theoretical Yield	Based on vinyl bromide	
Expected Crude Yield	60-75%	Highly dependent on reaction conditions
Purified Yield	45-60%	After vacuum distillation

Spectroscopic Data for Product Confirmation

The identity and purity of the synthesized **1,1,2-tribromopropane** can be confirmed using various spectroscopic methods.

Mass Spectrometry:

The NIST WebBook provides a mass spectrum for **1,1,2-tribromopropane**, which can be used as a reference for confirming the product's identity.[\[2\]](#) Key fragmentation patterns would be expected due to the loss of bromine atoms and smaller alkyl fragments.

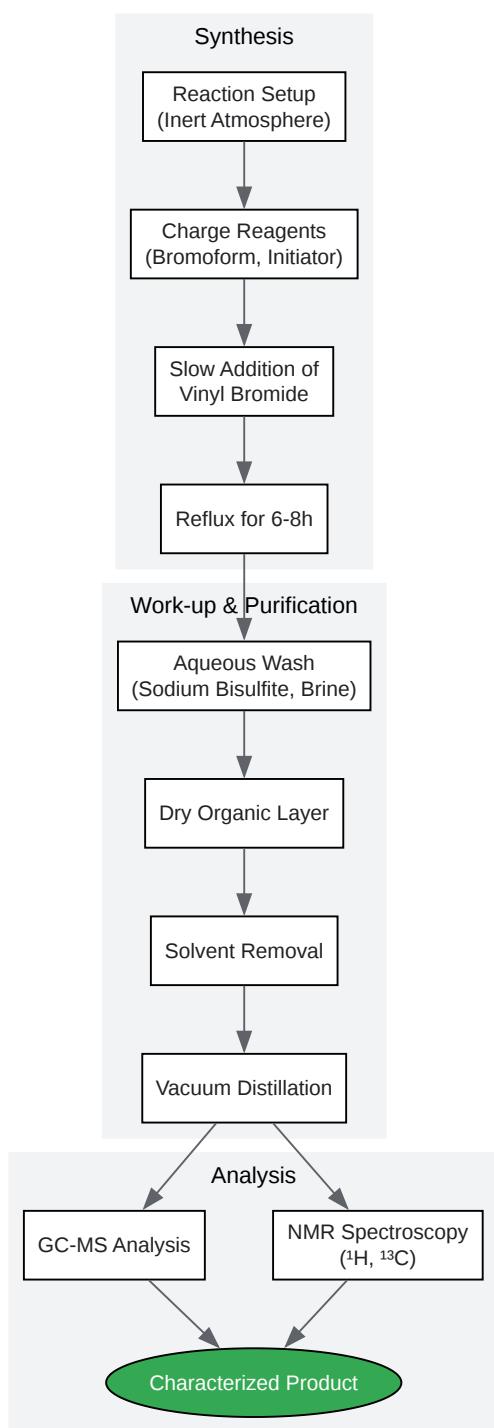
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (CH_3) and the two methine (CH) protons. The coupling patterns and chemical shifts will be indicative of the 1,1,2-substitution pattern.
- ^{13}C NMR: The carbon-13 NMR spectrum should display three distinct signals corresponding to the three carbon atoms in different chemical environments.

Logical Workflow for Synthesis and Analysis

The overall process from planning the synthesis to confirming the final product can be visualized as a logical workflow.

Experimental Workflow for 1,1,2-Tribromopropane

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Caption: Workflow for the synthesis and analysis of **1,1,2-tribromopropane**.

In conclusion, while direct and detailed synthetic procedures for **1,1,2-tribromopropane** are not prevalent in scientific literature, a robust synthesis can be designed based on the principles of free-radical chemistry. The proposed method of free-radical addition of bromoform to vinyl bromide offers a logical and promising route to this compound. Careful execution of the experimental protocol and thorough spectroscopic analysis are essential for the successful synthesis and characterization of **1,1,2-tribromopropane**.

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References

- 1. 1,1,2-Tribromopropane | C3H5Br3 | CID 85756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propane, 1,1,2-tribromo- [webbook.nist.gov]
- 3. Free radical addition to olefins. Part XV. Addition of bromoform and carbon tetrabromide to fluoroethylenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Free-radical addition - Wikipedia [en.wikipedia.org]
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